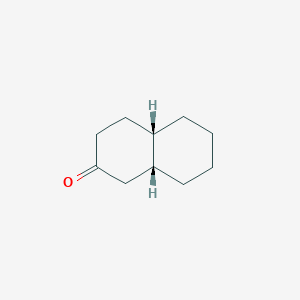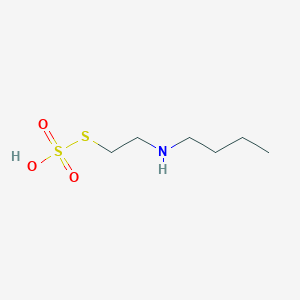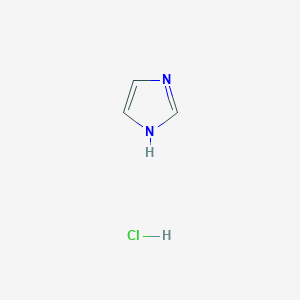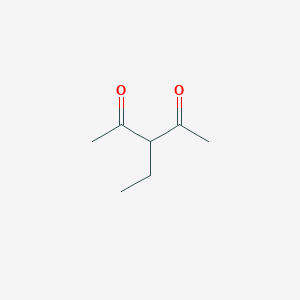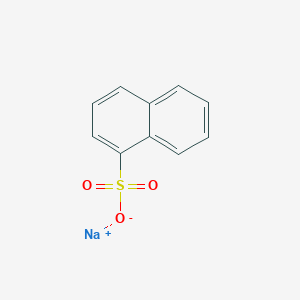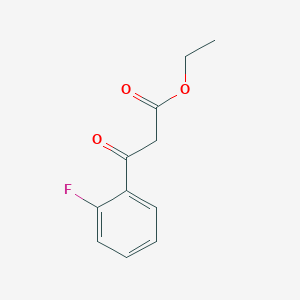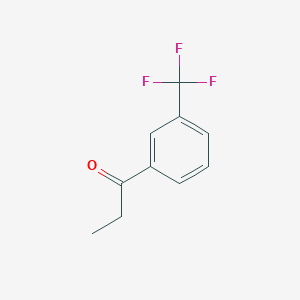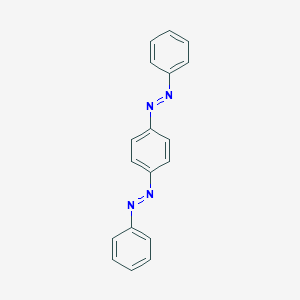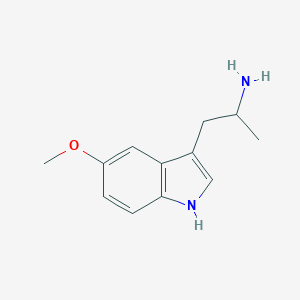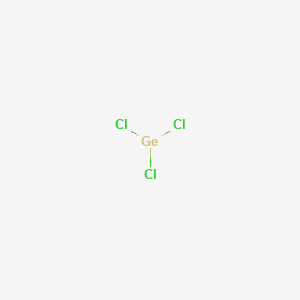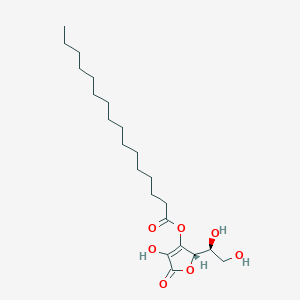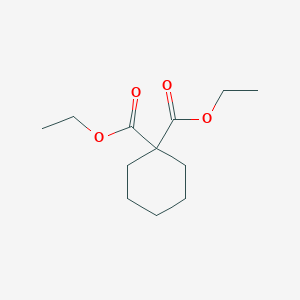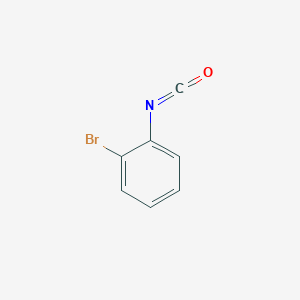
1-N,4-N-dioctylbenzene-1,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-N,4-N-dioctylbenzene-1,4-diamine (DOBDA) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DOBDA is a diamine compound that has two octyl groups attached to the benzene ring. This compound is widely used in various scientific research applications, including organic synthesis, catalysis, and material science.
作用機序
The mechanism of action of 1-N,4-N-dioctylbenzene-1,4-diamine is not well understood. However, it is believed that 1-N,4-N-dioctylbenzene-1,4-diamine acts as a Lewis acid catalyst, which can activate the carbonyl group in various organic compounds, leading to the formation of new chemical bonds.
生化学的および生理学的効果
There is limited research on the biochemical and physiological effects of 1-N,4-N-dioctylbenzene-1,4-diamine. However, some studies have suggested that 1-N,4-N-dioctylbenzene-1,4-diamine may have potential applications in the field of medicine. For example, 1-N,4-N-dioctylbenzene-1,4-diamine has been shown to have antibacterial properties, which could be useful in the development of new antibiotics.
実験室実験の利点と制限
One of the significant advantages of using 1-N,4-N-dioctylbenzene-1,4-diamine in lab experiments is its high catalytic activity. 1-N,4-N-dioctylbenzene-1,4-diamine can catalyze various organic reactions at low temperatures and in the presence of low catalyst loading. However, one of the limitations of using 1-N,4-N-dioctylbenzene-1,4-diamine is its high cost, which could limit its widespread use in scientific research.
将来の方向性
There are several future directions for the study of 1-N,4-N-dioctylbenzene-1,4-diamine. One of the significant areas of research is the development of new catalysts based on 1-N,4-N-dioctylbenzene-1,4-diamine. Researchers are also exploring the potential applications of 1-N,4-N-dioctylbenzene-1,4-diamine in the field of medicine, including the development of new antibiotics and anticancer drugs. Additionally, there is a need for further research on the biochemical and physiological effects of 1-N,4-N-dioctylbenzene-1,4-diamine to better understand its potential applications in medicine.
合成法
1-N,4-N-dioctylbenzene-1,4-diamine can be synthesized through a multistep process. The first step involves the reaction of octyl bromide with sodium benzene to form octylbenzene. The second step involves the reaction of octylbenzene with nitric acid to form octylbenzene-1,4-dinitro compound. Finally, the dinitro compound is reduced using hydrogen gas and palladium catalyst to form 1-N,4-N-dioctylbenzene-1,4-diamine.
科学的研究の応用
1-N,4-N-dioctylbenzene-1,4-diamine has been extensively studied for its potential applications in various fields of science. One of the significant applications of 1-N,4-N-dioctylbenzene-1,4-diamine is in organic synthesis. 1-N,4-N-dioctylbenzene-1,4-diamine can be used as a catalyst in various organic reactions, including the synthesis of imines, Schiff bases, and other nitrogen-containing compounds. 1-N,4-N-dioctylbenzene-1,4-diamine has also been used in the synthesis of polymers, which have potential applications in the field of material science.
特性
CAS番号 |
1241-28-7 |
|---|---|
製品名 |
1-N,4-N-dioctylbenzene-1,4-diamine |
分子式 |
C22H40N2 |
分子量 |
332.6 g/mol |
IUPAC名 |
1-N,4-N-dioctylbenzene-1,4-diamine |
InChI |
InChI=1S/C22H40N2/c1-3-5-7-9-11-13-19-23-21-15-17-22(18-16-21)24-20-14-12-10-8-6-4-2/h15-18,23-24H,3-14,19-20H2,1-2H3 |
InChIキー |
DFNXHHNFURNWAF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCNC1=CC=C(C=C1)NCCCCCCCC |
正規SMILES |
CCCCCCCCNC1=CC=C(C=C1)NCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



